3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one
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Overview
Description
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one is a complex organic compound with a unique structure that includes a benzoxazole ring and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Biphenyl Moiety: The biphenyl moiety can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated benzoxazole intermediate in the presence of a palladium catalyst.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the intermediate to form the desired compound under specific reaction conditions, such as elevated temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole or biphenyl rings.
Scientific Research Applications
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Similar in structure but with a benzothiazole ring instead of benzoxazole.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains a benzoxazin ring, showing different reactivity and applications.
Uniqueness
3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1’-biphenyl]-4(3H)-one is unique due to its specific combination of benzoxazole and biphenyl moieties, which confer distinct electronic and steric properties, making it valuable in various research fields.
Properties
CAS No. |
573719-54-7 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-phenyl-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C22H19NO2/c1-14(2)16-9-11-21-19(13-16)23-22(25-21)18-12-17(8-10-20(18)24)15-6-4-3-5-7-15/h3-14,24H,1-2H3 |
InChI Key |
SRAGHZWNUQTSST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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